molecular formula C5H10O5 B7809826 L-lyxose CAS No. 34436-17-4

L-lyxose

Cat. No.: B7809826
CAS No.: 34436-17-4
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-AEQNFAKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lyxose (C₅H₁₀O₅) is a rare pentose monosaccharide and a C-2 epimer of D-xylose . Historically, this compound was produced from L-galactonic acid through Ruff degradation or periodate oxidation of D-galactol, but these methods are laborious . A streamlined six-step synthesis from L-arabinose has been developed, improving accessibility . Its rarity and structural uniqueness make it valuable in glycobiology, antibiotic biosynthesis (e.g., everninomicin D), and metabolic engineering .

Properties

CAS No.

34436-17-4

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5?/m0/s1

InChI Key

HMFHBZSHGGEWLO-AEQNFAKKSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Isomeric SMILES

C([C@H]1[C@H]([C@H](C(O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The chemical synthesis of L-lyxose is challenging due to its complex structure. One common method involves the isomerization of L-arabinose using specific enzymes such as L-arabinose isomerase. This enzyme catalyzes the conversion of L-arabinose to this compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches. Microbial fermentation using genetically engineered strains of bacteria or yeast can produce this compound efficiently. These microorganisms are engineered to express enzymes that facilitate the conversion of precursor sugars to this compound.

Chemical Reactions Analysis

Types of Reactions: L-Lyxose can undergo various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using mild oxidizing agents such as bromine water or nitric acid to form L-lyxonic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride to produce L-lyxitol.

    Isomerization: Enzymatic isomerization using transketolase can convert this compound to other sugars such as L-ribose.

Major Products Formed:

    Oxidation: L-lyxonic acid

    Reduction: L-lyxitol

    Isomerization: L-ribose

Scientific Research Applications

Biochemical Research

L-Lyxose is instrumental in biochemical research, particularly in studies related to carbohydrate metabolism. It serves as a substrate that helps scientists understand various sugar-related metabolic pathways in organisms. Its unique structure allows researchers to investigate its behavior and interactions within biological systems, contributing to a deeper understanding of metabolic disorders.

Pharmaceutical Development

The pharmaceutical industry is increasingly exploring this compound for its potential in drug development, especially concerning metabolic disorders and diabetes management. Studies indicate that this compound may play a role in regulating blood sugar levels and could be beneficial in formulating new therapeutic agents aimed at improving glycemic control .

Key Findings:

  • Inhibition of α-glucosidase: this compound has shown potential as an inhibitor of α-glucosidase, which is crucial for managing postprandial blood glucose levels .
  • Drug Binding Studies: Molecular modeling calculations involving this compound have been used to study drug binding interactions with aldose reductase, suggesting its relevance in developing diabetes medications .

Food Industry

In the food sector, this compound is utilized as a low-calorie sweetener. Its ability to provide sweetness without the caloric load associated with traditional sugars makes it an attractive alternative for health-conscious consumers. This application aligns with the growing demand for healthier food options that do not compromise flavor .

Cosmetic Formulations

This compound is incorporated into cosmetic products due to its moisturizing properties. It enhances the texture and hydration of creams and lotions, making it valuable in skincare formulations. Its ability to retain moisture contributes to improved skin health and appearance .

Research on Glycobiology

This compound plays a significant role in glycobiology, particularly in the synthesis of oligosaccharides. It aids in exploring glycoproteins and their functions within biological systems. The enzymatic processes involving this compound can lead to the production of complex carbohydrates that have various biomedical applications .

Applications in Oligosaccharide Synthesis:

  • Enzymatic synthesis methods using this compound have shown promise for producing oligosaccharides with specific structural properties, which are critical for therapeutic applications .
  • The use of hyperstable glycosidases in synthesizing oligosaccharides from this compound demonstrates its utility in biotechnological advancements .

Summary Table of Applications

Application Area Details
Biochemical Research Substrate for studying carbohydrate metabolism and metabolic pathways
Pharmaceutical Development Potential role in drug formulation for diabetes management; α-glucosidase inhibition
Food Industry Low-calorie sweetener alternative
Cosmetic Formulations Moisturizing agent enhancing cream and lotion texture
Glycobiology Research Key component in oligosaccharide synthesis; aids exploration of glycoprotein functions

Mechanism of Action

L-Lyxose exerts its effects primarily through its interaction with specific enzymes. For example, it can inhibit glycosidase enzymes, which are involved in the breakdown of complex carbohydrates. By binding to the active site of these enzymes, this compound prevents the hydrolysis of glycosidic bonds, thereby modulating carbohydrate metabolism.

Comparison with Similar Compounds

Structural Features

L-Lyxose shares core pentose features with other aldopentoses but differs in stereochemistry (Table 1):

Compound Configuration Natural Occurrence Key Structural Difference from this compound
This compound C-2 epimer Rare; synthetic/fermentation Reference compound
D-Xylose C-3 epimer Abundant in plants (e.g., wood, straw) Epimeric at C-2 and C-3
D-Ribose C-2, C-3 epimer RNA, ATP, natural metabolites Epimeric at C-2 and C-3; ribose is a ketose derivative
L-Arabinose C-2, C-3 epimer Plant polysaccharides (e.g., pectin) Epimeric at C-2 and C-4
L-Rhamnose 6-deoxy-L-mannose Bacterial cell walls, plant glycosides 6-deoxy hexose; distinct ring structure

Table 1: Structural comparison of this compound with related monosaccharides .

Metabolic Utilization

This compound exhibits unique metabolic properties compared to other pentoses:

  • Microbial Utilization: Salmonella typhimurium utilizes this compound via unique transporters absent in E. coli . Clostridium methylpentosum ferments this compound alongside L-rhamnose and D-arabinose, a rare trait among anaerobes . Piriformospora indica cannot metabolize this compound, highlighting species-specific metabolic constraints .

Genetic Induction

This compound serves as a chemical inducer for orthogonal control of the rhaBAD promoter. Key findings:

  • Induction Efficiency: this compound induces gene expression comparably to L-rhamnose but with lower background activity, making it ideal for fine-tuned regulation .
  • Commercial Viability : Unlike niche inducers (e.g., L-olivose), this compound is commercially available, enhancing its practicality .

Cell Line Studies

In prostate cancer models (DU145 and LNCaP cells), this compound showed distinct metabolic interactions:

  • DU145 Cells : this compound uptake (mean = 0.4053) was statistically significant (P = 0.0357) compared to controls, suggesting selective utilization .
  • LNCaP Cells : Co-treatment with amygdalin reduced this compound uptake (P = 0.1363), indicating metabolic interference .

Key Research Findings and Controversies

  • Contradictions in Utilization: While S. typhimurium metabolizes this compound via dedicated transporters , Pseudomonas aeruginosa cannot grow on this compound despite enzymatic capability, implicating regulatory over structural factors .
  • Epimerization Challenges : Biosynthetic routes for this compound (e.g., from D-xylose) remain inefficient compared to ribose production, necessitating enzyme engineering .

Q & A

Q. What are the primary enzymatic and chemical synthesis routes for L-lyxose, and how do their yields and stereoselectivity compare?

  • Methodological Answer : this compound, an unnatural pentose sugar, is synthesized via enzymatic and chemical routes. Enzymatic synthesis employs glycerol dehydrogenase (GlyDH) for regio- and stereoselective oxidation of sugar alcohols, yielding this compound directly . Chemical synthesis involves multi-step protection/deprotection strategies. For example, this compound derivatives are synthesized by blocking the C1 and C4 hydroxyl groups via benzylation, followed by acetonide formation (85% yield) to isolate stereochemically pure products . GlyDH-based methods are advantageous for biotechnological applications due to fewer steps, while chemical routes offer precise control over stereochemistry but require laborious purification .

Q. How can this compound be identified and quantified in complex biological matrices such as microbial or cancer cell metabolomes?

  • Methodological Answer : Metabolic profiling using Phenotype MicroArray (PM) plates is effective for detecting this compound utilization. For instance, LNCaP prostate cancer cells showed preferential uptake of this compound in sugar-free media, measured via INT reduction ratios (a redox indicator) . In microbial studies, outlier analysis (e.g., boxplots) distinguishes this compound-metabolizing E. coli strains (e.g., O145 strain 2513-21) from non-utilizers, with statistical thresholds (e.g., INT reduction ratio <2) . Isotopic labeling or HPLC coupled with mass spectrometry can further resolve ambiguities in quantification .

Advanced Research Questions

Q. What experimental approaches are used to resolve contradictions in proposed this compound biosynthesis pathways in orthosomycin antibiotics (e.g., everninomicin)?

  • Methodological Answer : Conflicting biosynthetic pathways (e.g., D-xylose vs. 4-keto-pentose intermediates) are resolved through isotopic tracer studies and enzyme knockout experiments. For example, in Streptomyces, epimerase candidates are identified by comparing gene clusters of this compound-producing (e.g., everninomicin) and non-producing strains. Enzymatic assays with purified short-chain dehydrogenase/reductase (SDR) enzymes confirm C-3'/C-4' epimerization activity . Additionally, LC-MS analysis of intermediates in ΔaviE2 mutants validates precursor relationships .

Q. How can metabolic engineering optimize this compound utilization in microbial systems for glycolic acid (GA) production?

  • Methodological Answer : The D-ribulose-1-phosphate pathway in E. coli is engineered to convert this compound into GA via glycolaldehyde. Key steps include overexpression of fucI (L-fucose isomerase), fucK (kinase), and fucA (aldolase) to cleave this compound into glycolaldehyde and dihydroxyacetone phosphate (DHAP). Directed evolution of RhaT (L-rhamnose transporter) improves this compound uptake, while CRISPRi repression of competing pathways (e.g., glycolysis) enhances flux toward GA . Yield optimization requires balancing cofactor (NADPH) regeneration and reducing toxic intermediate accumulation .

Q. What methodological considerations are critical when designing assays to assess this compound's bioactivity against pests like Coptotermes formosanus?

  • Methodological Answer : No-choice bioassays with filter paper treated with this compound (5–20 mg doses) are standardized to evaluate termite mortality. Key parameters include:
  • Sample size : 20 workers per replicate (n=3) to ensure statistical power.
  • Control groups : Untreated filter paper to baseline natural mortality.
  • Endpoint analysis : Daily mortality counts over 14 days, with significance determined via non-overlapping standard errors (e.g., 10 mg and 20 mg treatments showed significant mortality vs. controls) .
  • Confounding factors : Parallel assays with structurally similar sugars (e.g., D-arabitol) control for non-specific effects .

Data Contradiction Analysis

Q. How do conflicting reports on this compound transport mechanisms in E. coli inform experimental design?

  • Methodological Answer : Discrepancies arise from overlapping substrate specificities of transporters. While RhaT is the primary this compound importer (evidenced by growth arrest in ΔrhaT mutants), constitutive expression of the yiaK-S operon in strain JA134 initially suggested alternative uptake routes . Resolving this requires:
  • Competitive uptake assays : Co-incubating strains with this compound and L-rhamnose to inhibit RhaT.
  • Genetic complementation : Introducing rhaT into ΔrhaT mutants restores this compound metabolism, confirming RhaT's role .
  • Transcriptomics : RNA-seq of yiaK-S-expressing strains identifies non-inducible pathways under this compound stress .

Experimental Design Tables

Q. Table 1. Comparison of this compound Synthesis Methods

MethodYield (%)StereoselectivityKey Enzymes/CatalystsReference
GlyDH Oxidation~50*High (C-2/C-3)Glycerol dehydrogenase
Benzylation-Acetonide85Moderatep-Toluenesulfonic acid
Barbier-Type Reaction50LowIndium, 3-bromopropenyl acetate

*Estimated from analogous L-ribose synthesis .

Q. Table 2. Bioassay Parameters for this compound Toxicity

ParameterValue/DescriptionSignificanceReference
Dose Range5–20 mg/filter paperEstablishes dose-response relationship
Mortality ThresholdNon-overlapping SEMsConfirms statistical significance
Assay Duration14 daysCaptures delayed toxicity effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-lyxose
Reactant of Route 2
L-lyxose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.